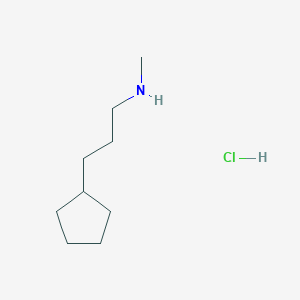
(3-Cyclopentylpropyl)methylamine hydrochloride
Descripción general
Descripción
“(3-Cyclopentylpropyl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol .
Molecular Structure Analysis
The InChI code for “(3-Cyclopentylpropyl)methylamine hydrochloride” is 1S/C9H19N.ClH/c1-10-8-4-7-9-5-2-3-6-9;/h9-10H,2-8H2,1H3;1H . This indicates the presence of a cyclopentyl group, a propyl group, and a methylamine group in the molecule.Physical And Chemical Properties Analysis
“(3-Cyclopentylpropyl)methylamine hydrochloride” is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
-
Organic Synthesis
-
Pharmaceutical Research
- Summary : Amines like this one can be used in the development of new pharmaceuticals .
- Method : It could be used in the synthesis of drug molecules, or as a part of a larger compound with medicinal properties .
- Results : The results would vary depending on the specific research context. It could potentially lead to the development of new drugs .
-
Material Science
-
Michael Additions
- Summary : Amines can be used in Michael addition reactions, which are a type of conjugate addition .
- Method : This involves the addition of the amine to an α,β-unsaturated carbonyl compound .
- Results : The result is a new compound with a carbon-carbon bond. This reaction is often used in the synthesis of β-amino acids and derivatives .
-
Reactive Polymers
-
Coordination Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
3-cyclopentyl-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-10-8-4-7-9-5-2-3-6-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQACKUPEJJARCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopentylpropyl)methylamine hydrochloride | |
CAS RN |
1609400-01-2 | |
| Record name | Cyclopentanepropanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



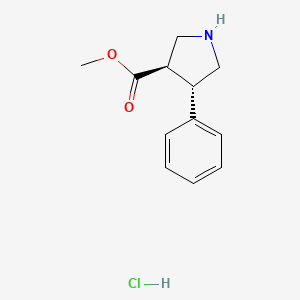
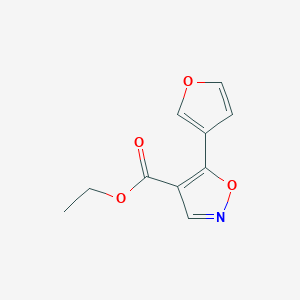
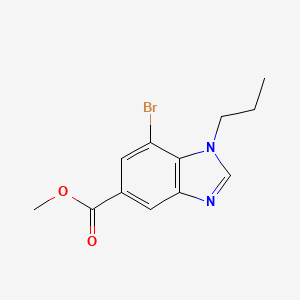
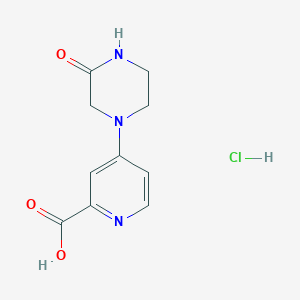

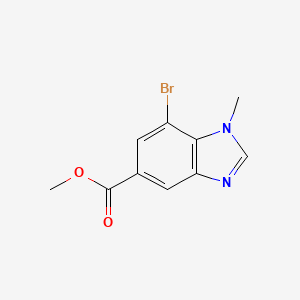
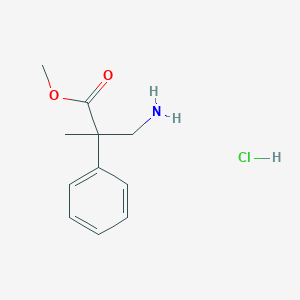
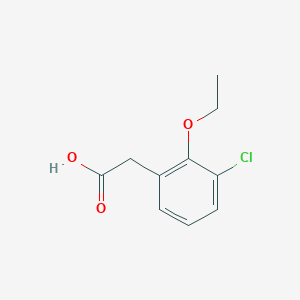
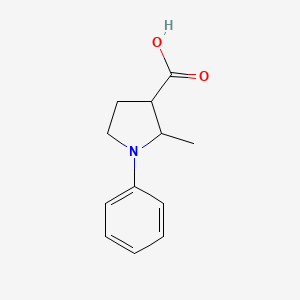
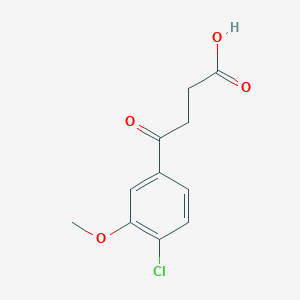
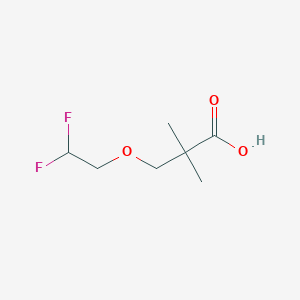
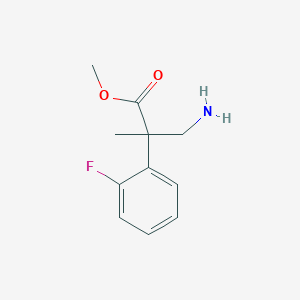
![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)
![Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate](/img/structure/B1432073.png)